4-[({(2E)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoic acid
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Overview
Description
4-{2-[(2E)-2-[(4-METHOXYPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDO}BENZOIC ACID is a complex organic compound that features a thiazolidinone ring, a benzoic acid moiety, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(2E)-2-[(4-METHOXYPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDO}BENZOIC ACID typically involves multiple steps. One common method includes the formation of the thiazolidinone ring through a cyclization reaction involving a thiourea derivative and an α-haloketone. The methoxyphenyl group is introduced via a Schiff base formation reaction, where an aldehyde reacts with an amine to form an imine. The final step involves the acylation of the benzoic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-{2-[(2E)-2-[(4-METHOXYPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDO}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the imine group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .
Scientific Research Applications
4-{2-[(2E)-2-[(4-METHOXYPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDO}BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{2-[(2E)-2-[(4-METHOXYPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDO}BENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiazolidinone ring and the methoxyphenyl group play crucial roles in these interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
4-{2-[(2E)-2-[(4-METHOXYPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDO}BENZOIC ACID is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of the thiazolidinone ring and the methoxyphenyl group distinguishes it from other similar compounds, providing unique chemical and biological properties .
Properties
Molecular Formula |
C20H19N3O5S |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
4-[[2-[2-(4-methoxyphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-yl]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C20H19N3O5S/c1-23-18(25)16(29-20(23)22-14-7-9-15(28-2)10-8-14)11-17(24)21-13-5-3-12(4-6-13)19(26)27/h3-10,16H,11H2,1-2H3,(H,21,24)(H,26,27) |
InChI Key |
SJDNKGVWHBXJOQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(SC1=NC2=CC=C(C=C2)OC)CC(=O)NC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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